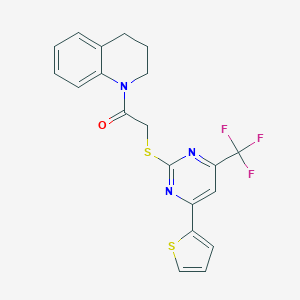
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. BTE is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in different areas of study.
作用机制
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide exerts its biological activity by binding to sulfonylurea receptors, which are present in pancreatic beta cells and other tissues. This binding leads to the inhibition of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucose uptake, and the induction of apoptosis in cancer cells. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
实验室实验的优点和局限性
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has several advantages for lab experiments, including its high potency and selectivity for sulfonylurea receptors, its ability to modulate cellular signaling pathways, and its potential as a drug candidate for the treatment of diabetes and cancer. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide also has some limitations, including its low solubility in water, its potential toxicity, and the need for further studies to evaluate its safety and efficacy in vivo.
未来方向
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, including the development of more efficient synthesis methods, the evaluation of its effects on other cellular signaling pathways, the investigation of its potential as a drug candidate for the treatment of other diseases, and the assessment of its safety and efficacy in animal models and clinical trials. Additionally, the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is a chemical compound that has shown potential for various scientific research applications. Its unique structure and mechanism of action have led to its investigation in different fields, and its advantages and limitations have been evaluated in lab experiments. Further research is needed to fully understand the potential of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide as a drug candidate and its safety and efficacy in vivo.
合成方法
The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate compound is then reacted with trichloroacetyl chloride to yield N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide. Finally, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is obtained through the reaction of N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide with ammonia.
科学研究应用
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and other diseases. In biochemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been used as a tool to study the inhibition of sulfonylurea receptors and the regulation of insulin secretion. In pharmacology, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been evaluated for its antidiabetic and anticancer activities and its effects on cellular signaling pathways.
属性
分子式 |
C15H13Cl3N2O3S |
|---|---|
分子量 |
407.7 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13-10-6-5-9-12(13)19-14(15(16,17)18)20-24(21,22)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
InChI 键 |
UGSOGAISZVSRCH-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
规范 SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)

![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(4-fluorobenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284320.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)